ethyl 3-{1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-1H-pyrazole-5-carboxylate hydrochloride
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Overview
Description
Ethyl 3-{1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-1H-pyrazole-5-carboxylate hydrochloride is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a pyrazole ring, a pyrrolidine ring, and a benzyloxycarbonyl group, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-1H-pyrazole-5-carboxylate hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Attachment of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is added through a nucleophilic substitution reaction using benzyl chloroformate.
Final Coupling and Hydrochloride Formation: The final coupling of the pyrazole and pyrrolidine rings is achieved through a condensation reaction, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-1H-pyrazole-5-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrazole and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloroformate for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazole or pyrrolidine derivatives.
Scientific Research Applications
Ethyl 3-{1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-1H-pyrazole-5-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-{1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-1H-pyrazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate: Similar structure with a bromine and chlorine substitution.
Indole Derivatives: Compounds with an indole ring, showing similar biological activities.
Imidazole Derivatives: Compounds containing an imidazole ring, used in various therapeutic applications.
Uniqueness
Ethyl 3-{1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-1H-pyrazole-5-carboxylate hydrochloride is unique due to its combination of a pyrazole ring, pyrrolidine ring, and benzyloxycarbonyl group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
Ethyl 3-{1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-1H-pyrazole-5-carboxylate hydrochloride (CAS No. 1232232-98-2) is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H22ClN3O4, with a molecular weight of approximately 379.8 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Pyrazoles have been shown to inhibit various cancer cell lines through different mechanisms:
- Inhibition of Kinases : Many pyrazole derivatives demonstrate inhibitory effects on key kinases involved in cancer progression, such as BRAF(V600E) and EGFR. This compound is hypothesized to exhibit similar properties due to its structural similarities with other active pyrazoles .
- Cell Cycle Arrest and Apoptosis : In vitro studies have indicated that certain pyrazole derivatives can induce cell cycle arrest and promote apoptosis in cancer cells. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines, including MCF-7 and A549, with IC50 values in the low micromolar range .
- Synergistic Effects with Chemotherapy : Research indicates that combining pyrazole derivatives with established chemotherapeutic agents can enhance anticancer efficacy. A study demonstrated that certain pyrazoles exhibited a synergistic effect when used in conjunction with doxorubicin on breast cancer cell lines .
The mechanisms underlying the biological activity of this compound may include:
- Targeting Signaling Pathways : By inhibiting specific kinases, these compounds disrupt critical signaling pathways that promote tumor growth and survival.
- Inducing Reactive Oxygen Species (ROS) : Some studies suggest that pyrazole derivatives can increase ROS levels within cancer cells, leading to oxidative stress and subsequent cell death .
Case Studies and Research Findings
A review of the literature reveals several key findings regarding the biological activity of pyrazole derivatives:
Study | Compound | Cell Line Tested | IC50 (µM) | Mechanism |
---|---|---|---|---|
Zheng et al. (2022) | Pyrazole-benzimidazole derivative | U937, K562 | 0.19 | Aurora A/B kinase inhibition |
Kumar et al. (2020) | Pyrazole carboxamide | HepG2, HCT116 | 1.1 - 3.3 | Cytotoxicity via DNA binding |
Aydın et al. (2014) | Pyrazole-biphenyl derivative | K562 | 69.95% inhibition | Apoptosis induction |
These studies illustrate the promising nature of pyrazole derivatives in anticancer research and highlight the potential for further exploration of this compound.
Properties
Molecular Formula |
C18H22ClN3O4 |
---|---|
Molecular Weight |
379.8 g/mol |
IUPAC Name |
ethyl 5-(1-phenylmethoxycarbonylpyrrolidin-2-yl)-1H-pyrazole-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C18H21N3O4.ClH/c1-2-24-17(22)15-11-14(19-20-15)16-9-6-10-21(16)18(23)25-12-13-7-4-3-5-8-13;/h3-5,7-8,11,16H,2,6,9-10,12H2,1H3,(H,19,20);1H |
InChI Key |
HROBAITZSFZEPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1)C2CCCN2C(=O)OCC3=CC=CC=C3.Cl |
Origin of Product |
United States |
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